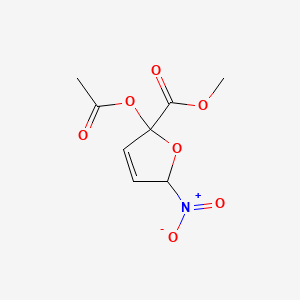![molecular formula C21H32N4O5 B14710427 N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide CAS No. 14611-16-6](/img/structure/B14710427.png)
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide is a synthetic peptide derivative It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the glycine residue, followed by leucine and valine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the glycine residue using the benzyloxycarbonyl (Cbz) group. This is followed by the sequential addition of L-leucine and L-valine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These machines automate the coupling and deprotection steps, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation in the presence of a palladium catalyst or by treatment with strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.
Acidic Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Basic Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Hydrolysis: Glycine, L-leucine, and L-valine.
Deprotection: Free amino acids with the removal of the Cbz group.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies to understand the efficiency of coupling reagents and protecting groups.
Biology: Employed in studies related to protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in peptide-based treatments.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The benzyloxycarbonyl (Cbz) group provides stability and protection during the synthesis and transport of the peptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(Benzyloxy)carbonyl]glycylglycine: Another peptide derivative with a similar Cbz protecting group but different amino acid sequence.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Contains cysteine instead of leucine and valine, offering different chemical properties and reactivity.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide is unique due to its specific sequence of glycine, leucine, and valine, which imparts distinct structural and functional properties. The presence of the Cbz group enhances its stability and makes it a valuable tool in peptide synthesis and research .
Eigenschaften
CAS-Nummer |
14611-16-6 |
|---|---|
Molekularformel |
C21H32N4O5 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
benzyl N-[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C21H32N4O5/c1-13(2)10-16(20(28)25-18(14(3)4)19(22)27)24-17(26)11-23-21(29)30-12-15-8-6-5-7-9-15/h5-9,13-14,16,18H,10-12H2,1-4H3,(H2,22,27)(H,23,29)(H,24,26)(H,25,28)/t16-,18-/m0/s1 |
InChI-Schlüssel |
ODOBRGBLPHSZLU-WMZOPIPTSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


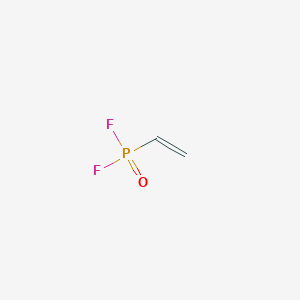
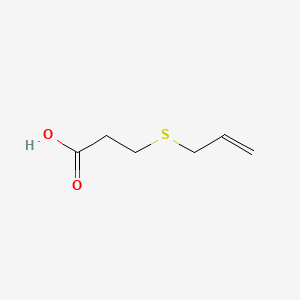
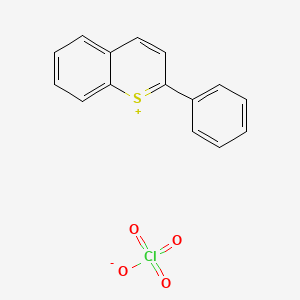
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
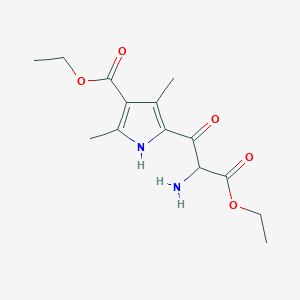
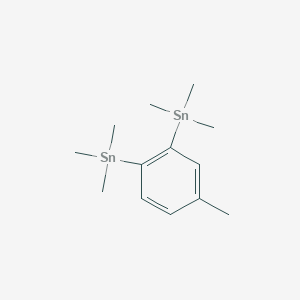
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
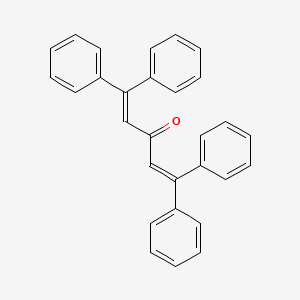

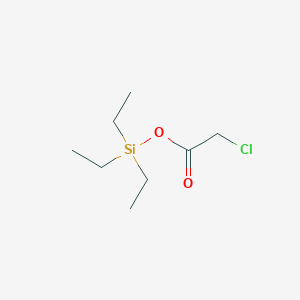
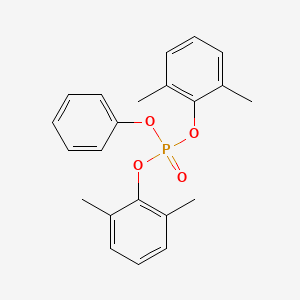
![(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B14710420.png)
